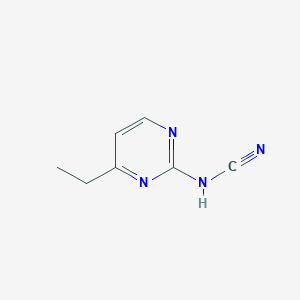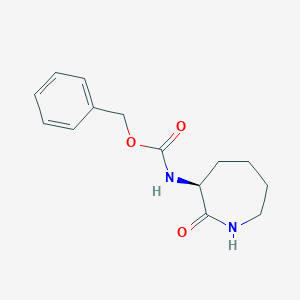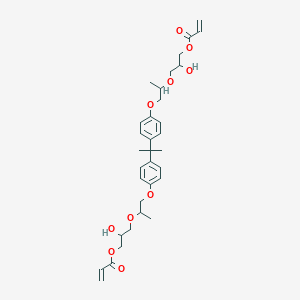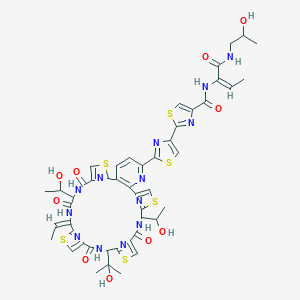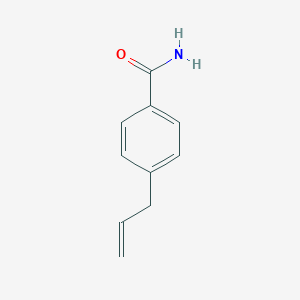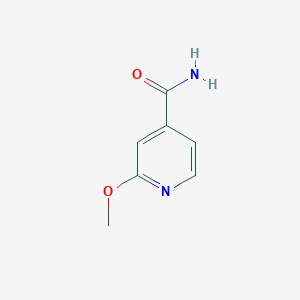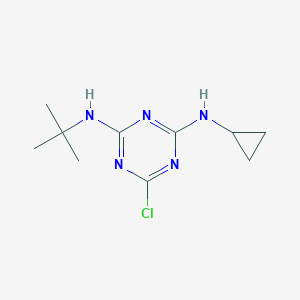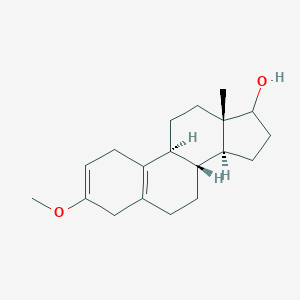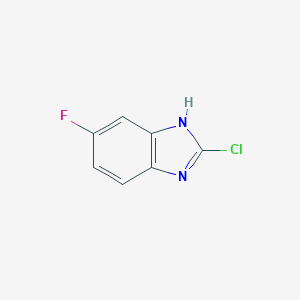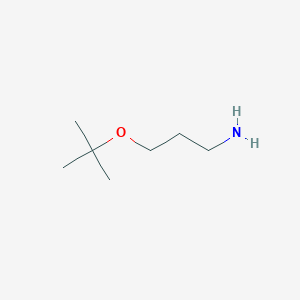
3-(Tert-butoxy)propan-1-amine
Übersicht
Beschreibung
3-(Tert-butoxy)propan-1-amine is a chemical compound known for its role in organic synthesis and chemistry. It is often used as an intermediate in the preparation of various organic molecules, highlighting its importance in chemical research and development.
Synthesis Analysis
The synthesis of 3-(Tert-butoxy)propan-1-amine and related compounds involves versatile intermediates like N-tert-butanesulfinyl imines, which are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. This process is crucial for the asymmetric synthesis of amines, offering a pathway to a diverse array of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Molecular Structure Analysis
The molecular structure of related compounds shows a significant variation in the arrangement and bonding of atoms, contributing to their diverse chemical behavior and applications. For instance, the synthesis and crystal structure analysis of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine reveal its monoclinic space group and U-shaped conjugated core, which is stabilized by an intramolecular hydrogen bond (Ostercamp, Preston, & Onan, 1993).
Chemical Reactions and Properties
3-(Tert-butoxy)propan-1-amine undergoes various chemical reactions, including condensation, nucleophile addition, and tert-butanesulfinyl group cleavage, which are central to its use in asymmetric amine synthesis. These reactions are facilitated by the tert-butanesulfinamide, which acts as a chiral amine reagent, enabling the synthesis of a wide range of amine structures from simple starting materials (Xu, Chowdhury, & Ellman, 2013).
Wissenschaftliche Forschungsanwendungen
Application 1: Dipeptide Synthesis
- Methods of Application or Experimental Procedures: The compound is used in the formation of amino acid ionic liquids (AAILs), which are then used as starting materials in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the AAILs without the addition of base, producing the dipeptides in satisfactory yields in 15 minutes .
- Results or Outcomes: The method resulted in the successful synthesis of dipeptides in satisfactory yields .
Application 2: Construction of Peptidomimetic Supramolecular Assemblies
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of N - (3- tert -butoxy-3-oxopropyl) glycine derived N -carboxyanhydride ( t BuO 2 Pr-NCA), which is then used in the construction of the assemblies .
- Results or Outcomes: The method resulted in the successful construction of peptidomimetic supramolecular assemblies .
Application 3: Controlled Ring-Opening Polymerization
- Summary of the Application: This compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA), which is then polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .
- Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
Application 4: Probing Intermolecular Interactions
- Summary of the Application: This compound is used in probing the intermolecular interactions in binary liquid mixtures of 1-Tert-butoxy-2-propanol with amines through volumetric, ultrasonic and FT-IR spectroscopic studies at different temperatures .
- Methods of Application or Experimental Procedures: The compound is mixed with 1-Tert-butoxy-2-propanol and amines, and the resulting binary liquid mixtures are studied using volumetric, ultrasonic and FT-IR spectroscopic techniques .
- Results or Outcomes: The study provides insights into the intermolecular interactions in the binary liquid mixtures .
Application 5: Solvent in Commercial Cleaners
- Summary of the Application: This compound is used as a solvent in commercial cleaners .
- Methods of Application or Experimental Procedures: The compound is mixed with other ingredients to form a cleaning solution. The exact formulation and procedure would depend on the specific product and its intended use .
- Results or Outcomes: The use of this compound as a solvent can enhance the cleaning power of the product .
Application 6: Probing Intermolecular Interactions
- Summary of the Application: This compound is used in probing the intermolecular interactions in binary liquid mixtures of 1-Tert-butoxy-2-propanol with amines through volumetric, ultrasonic and FT-IR spectroscopic studies at different temperatures .
- Methods of Application or Experimental Procedures: The compound is mixed with 1-Tert-butoxy-2-propanol and amines, and the resulting binary liquid mixtures are studied using volumetric, ultrasonic and FT-IR spectroscopic techniques .
- Results or Outcomes: The study provides insights into the intermolecular interactions in the binary liquid mixtures .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)9-6-4-5-8/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSKDXOXIUCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584974 | |
| Record name | 3-tert-Butoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxy)propan-1-amine | |
CAS RN |
100364-10-1 | |
| Record name | 3-tert-Butoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butoxy)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
